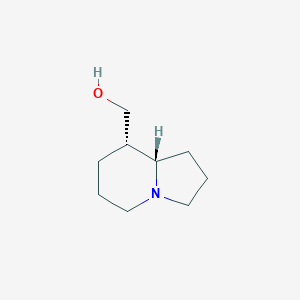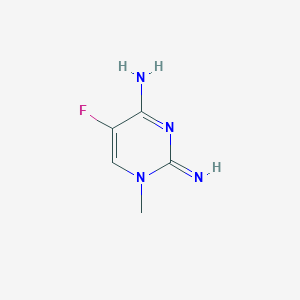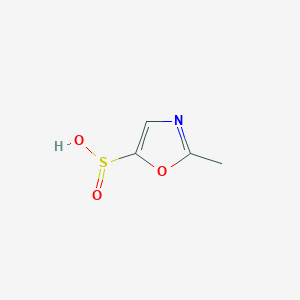
2-Methyloxazole-5-sulfinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloxazole-5-sulfinicacid is a heterocyclic compound featuring an oxazole ring with a methyl group at the 2-position and a sulfinic acid group at the 5-position. This compound is part of the broader class of oxazoles, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyloxazole-5-sulfinicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-2-oxazoline with sulfur dioxide, followed by oxidation to introduce the sulfinic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining the quality of the compound.
化学反应分析
Types of Reactions: 2-Methyloxazole-5-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be further oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted oxazole derivatives.
科学研究应用
2-Methyloxazole-5-sulfinicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism by which 2-Methyloxazole-5-sulfinicacid exerts its effects involves interactions with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various biochemical pathways. The oxazole ring provides structural stability and can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
2-Methyloxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfinic acid.
2-Methyloxazole-5-thiol: Contains a thiol group at the 5-position.
2-Methyloxazole-5-sulfide: Features a sulfide group at the 5-position.
Uniqueness: 2-Methyloxazole-5-sulfinicacid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C4H5NO3S |
|---|---|
分子量 |
147.15 g/mol |
IUPAC 名称 |
2-methyl-1,3-oxazole-5-sulfinic acid |
InChI |
InChI=1S/C4H5NO3S/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7) |
InChI 键 |
JMZSTWAHLOHUOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(O1)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
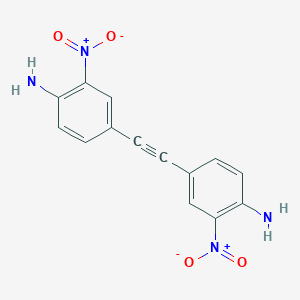
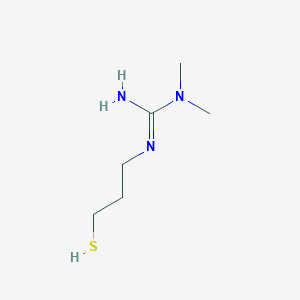
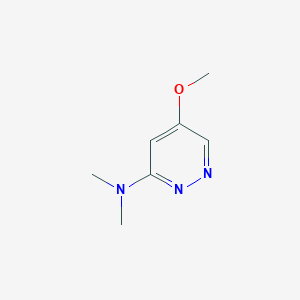
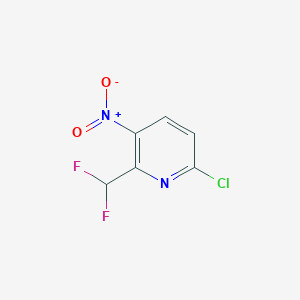
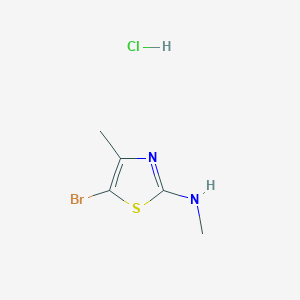

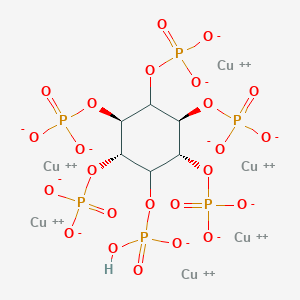

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
